molecular formula C11H18O2 B093293 methyl (3Z)-3,7-dimethylocta-3,6-dienoate CAS No. 16750-88-2

methyl (3Z)-3,7-dimethylocta-3,6-dienoate

Cat. No.: B093293
CAS No.: 16750-88-2
M. Wt: 182.26 g/mol
InChI Key: RSFREVOQDWDJHM-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl (3Z)-3,7-dimethylocta-3,6-dienoate is an organic compound with the molecular formula C10H18O2. It is a type of ester, which is commonly found in various natural products and synthetic materials. This compound is known for its pleasant fruity aroma and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl (3Z)-3,7-dimethylocta-3,6-dienoate can be synthesized through several methods. One common method involves the esterification of (3Z)-3,7-dimethyl-3,6-octadienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl (3Z)-3,7-dimethyl-3,6-octadienoate often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

methyl (3Z)-3,7-dimethylocta-3,6-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

methyl (3Z)-3,7-dimethylocta-3,6-dienoate has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of methyl (3Z)-3,7-dimethyl-3,6-octadienoate largely depends on its chemical structure and the specific context in which it is used. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include enzymatic reactions that modify the ester group or interactions with cellular membranes that influence cell signaling.

Comparison with Similar Compounds

methyl (3Z)-3,7-dimethylocta-3,6-dienoate can be compared with other similar esters, such as:

    Methyl (E)-3,7-dimethyl-2,6-octadienoate: This compound has a similar structure but differs in the position of the double bonds, which can affect its chemical reactivity and aroma profile.

    Ethyl (3Z)-3,7-dimethyl-3,6-octadienoate: This ester has an ethyl group instead of a methyl group, which can influence its physical properties and applications.

The uniqueness of methyl (3Z)-3,7-dimethyl-3,6-octadienoate lies in its specific double bond configuration and the resulting chemical and sensory properties.

Properties

CAS No.

16750-88-2

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

methyl (3Z)-3,7-dimethylocta-3,6-dienoate

InChI

InChI=1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6-7H,5,8H2,1-4H3/b10-7-

InChI Key

RSFREVOQDWDJHM-YFHOEESVSA-N

SMILES

CC(=CCC=C(C)CC(=O)OC)C

Isomeric SMILES

CC(=CC/C=C(/C)\CC(=O)OC)C

Canonical SMILES

CC(=CCC=C(C)CC(=O)OC)C

Synonyms

(Z)-3,7-Dimethyl-3,6-octadienoic acid methyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.